REACTION_CXSMILES
|
Br[C:2]1[CH:6]=[C:5]([CH2:7][CH3:8])[S:4][C:3]=1[CH2:9][CH3:10].[Li]CCCC.CN([CH:19]=[O:20])C>CCOCC>[CH2:9]([C:3]1[S:4][C:5]([CH2:7][CH3:8])=[CH:6][C:2]=1[CH:19]=[O:20])[CH3:10]
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Name
|
3-bromo-2,5-diethyl thiophene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC(=C1)CC)CC
|
Name
|
C6
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
26.2 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise to -20° C.
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with NH4Cl (aq)
|
Type
|
EXTRACTION
|
Details
|
extracted with Et2O
|
Type
|
WASH
|
Details
|
The organic layer washed twice with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
After evaporation of solvent
|
Type
|
CUSTOM
|
Details
|
the crude product was purified on flash silica gel (98:2 hexane/Et2O)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1SC(=CC1C=O)CC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |